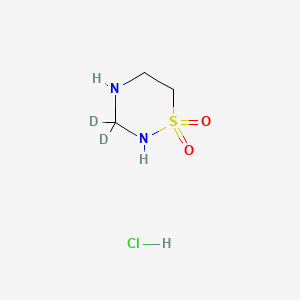
Taurultam-d2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurultam-d2 (hydrochloride) is a deuterium-labeled derivative of Taurultam. Deuterium labeling involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes .
Chemical Reactions Analysis
Types of Reactions
Taurultam-d2 (hydrochloride) can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Taurultam-d2 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and materials
Mechanism of Action
The mechanism of action of Taurultam-d2 (hydrochloride) involves its interaction with biological molecules. Deuterium substitution can affect the pharmacokinetics and metabolic stability of the compound. The molecular targets and pathways involved include enzymes and receptors that interact with the deuterium-labeled compound, leading to altered metabolic and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Taurolidine: An antimicrobial derivative of taurine used to prevent infections in catheters.
Methylol-taurultam: A derivative of Taurultam with potential antibacterial properties.
Uniqueness
Taurultam-d2 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and altered metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C3H9ClN2O2S |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
3,3-dideuterio-1,2,4-thiadiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c6-8(7)2-1-4-3-5-8;/h4-5H,1-3H2;1H/i3D2; |
InChI Key |
WIWSNQKVFVYADX-BCKZTNHCSA-N |
Isomeric SMILES |
[2H]C1(NCCS(=O)(=O)N1)[2H].Cl |
Canonical SMILES |
C1CS(=O)(=O)NCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


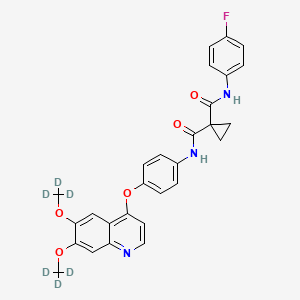
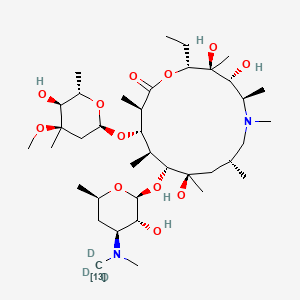
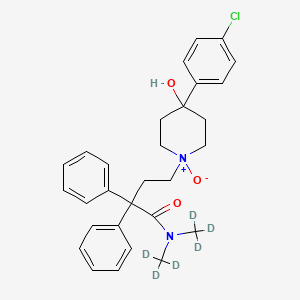
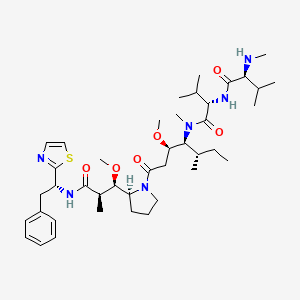
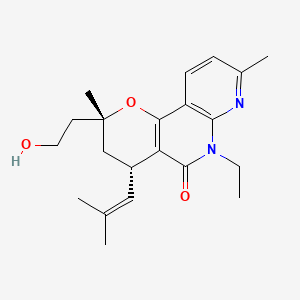
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
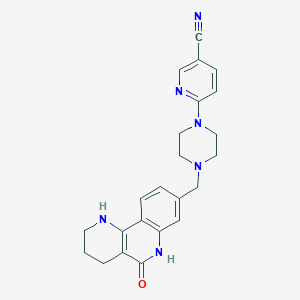
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
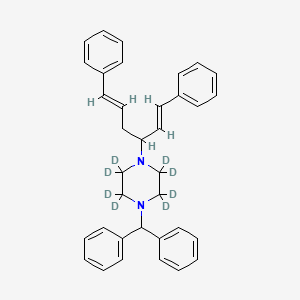
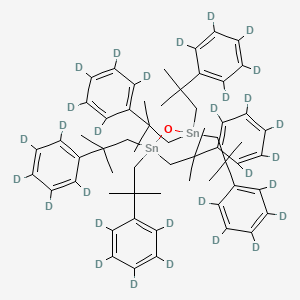
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
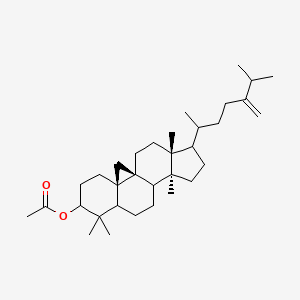
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
